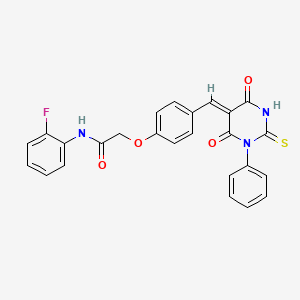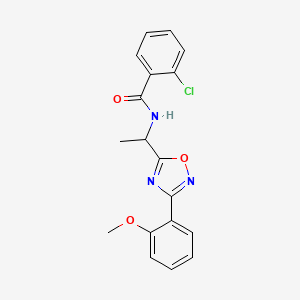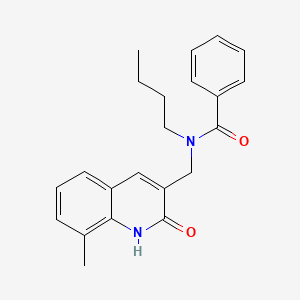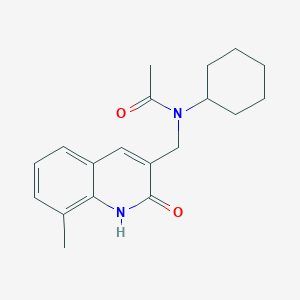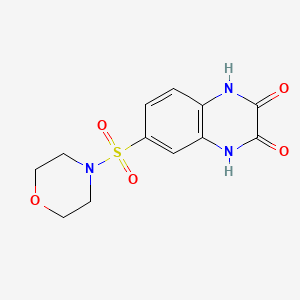
6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and types of reactions the compound can undergo .作用机制
Target of Action
Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Biochemical Pathways
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoxaline derivatives have been known to demonstrate a wide range of physicochemical and biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The reaction of quinoxaline derivatives is known to be controlled by the reaction atmosphere , suggesting that environmental factors may play a role in their action.
实验室实验的优点和局限性
One of the main advantages of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione is its high selectivity for AMPA receptors, which allows for the specific study of the role of these receptors in various physiological and pathological processes. In addition, this compound is relatively easy to use and has a well-established protocol for its application in various experimental models. However, one of the limitations of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, this compound has a relatively short half-life, which may limit its use in long-term experiments.
未来方向
There are several potential future directions for the use of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione in scientific research. One area of interest is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of new and more selective AMPA receptor antagonists that may have improved efficacy and fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying various physiological and pathological processes.
合成方法
The synthesis of 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione involves a series of chemical reactions starting from 2,3-dichloroquinoxaline. The process involves the introduction of a morpholino group and a sulfonyl group to the quinoxaline ring, followed by oxidation and purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. AMPA receptors are ionotropic glutamate receptors that are widely distributed in the central nervous system and play a critical role in synaptic transmission and plasticity. This compound acts as a selective antagonist of AMPA receptors, blocking their activation by glutamate and preventing the influx of calcium ions into the postsynaptic neuron.
安全和危害
属性
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c16-11-12(17)14-10-7-8(1-2-9(10)13-11)21(18,19)15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYWIAZSUIAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
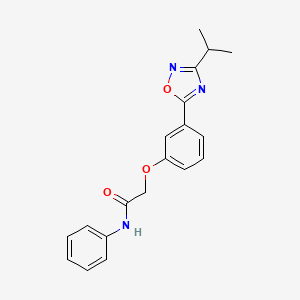
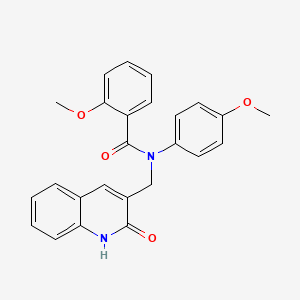
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)



